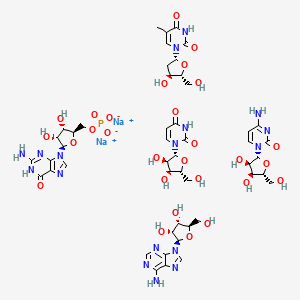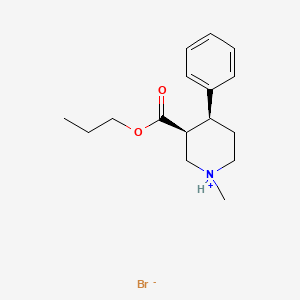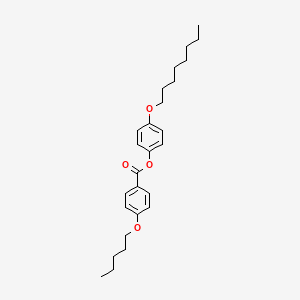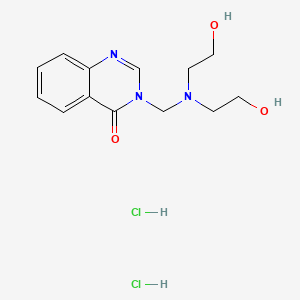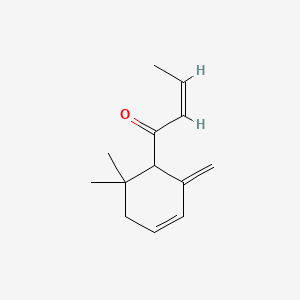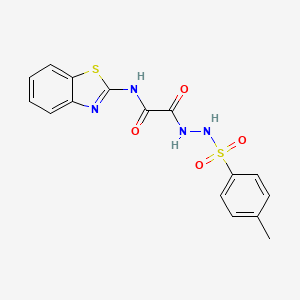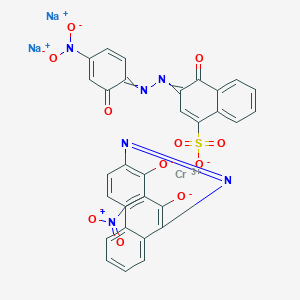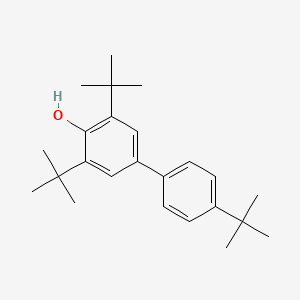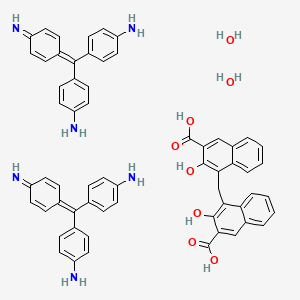
Pararosaniline embonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pararosaniline embonate, also known as pararosaniline pamoate, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid that is primarily used as a dye. Pararosaniline is one of the four components of basic fuchsine, alongside rosaniline, new fuchsine, and magenta II . It has a variety of applications, including its use in the detection of sulfur dioxide and as a colorimetric test for aldehydes .
Preparation Methods
Pararosaniline can be synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be produced by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . Industrial production methods typically involve these synthetic routes, with specific reaction conditions optimized for yield and purity.
Chemical Reactions Analysis
Pararosaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: Pararosaniline can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pararosaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pararosaniline involves its interaction with specific molecular targets and pathways. As a dye, it binds to various substrates through ionic and covalent interactions, leading to color changes that can be detected visually or spectrophotometrically. In biological applications, it binds to nucleic acids and other macromolecules, allowing for their visualization under a microscope .
Comparison with Similar Compounds
Pararosaniline is structurally related to other triarylmethane dyes, such as:
- Rosaniline
- New fuchsine
- Magenta II
- Crystal violet
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Pararosaniline is unique in its ability to form stable complexes with aldehydes, making it particularly useful in histochemical staining techniques .
Properties
CAS No. |
7232-51-1 |
|---|---|
Molecular Formula |
C61H54N6O8 |
Molecular Weight |
999.1 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C23H16O6.2C19H17N3.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2;2*1H2 |
InChI Key |
HFAAHEOLTBJLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


